3-(Azetidin-3-yl)-5-methyl-1H-1,2,4-triazole dihydrochloride
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Overview
Description
3-(Azetidin-3-yl)-5-methyl-1H-1,2,4-triazole dihydrochloride is a heterocyclic compound that contains both azetidine and triazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-5-methyl-1H-1,2,4-triazole dihydrochloride typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized from (N-Boc-azetidin-3-one) through a DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles.
Formation of Triazole Ring: The triazole ring is usually formed through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Combination of Azetidine and Triazole Rings: The final step involves coupling the azetidine and triazole rings under suitable reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing cost-effective reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-5-methyl-1H-1,2,4-triazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated compounds, nucleophiles, and appropriate solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
3-(Azetidin-3-yl)-5-methyl-1H-1,2,4-triazole dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)-5-methyl-1H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(Azetidin-3-yl)-5-methyl-1H-1,2,4-triazole dihydrochloride is unique due to its specific combination of azetidine and triazole rings, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development .
Properties
IUPAC Name |
3-(azetidin-3-yl)-5-methyl-1H-1,2,4-triazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c1-4-8-6(10-9-4)5-2-7-3-5;;/h5,7H,2-3H2,1H3,(H,8,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIPXSDDUOFUMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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